molecular formula C15H15NO3 B1637544 2-amino-3-(3-phenoxyphenyl)propanoic Acid CAS No. 119349-57-4

2-amino-3-(3-phenoxyphenyl)propanoic Acid

Cat. No. B1637544
CAS RN: 119349-57-4
M. Wt: 257.28 g/mol
InChI Key: CVEJYSBWVPCQMR-UHFFFAOYSA-N
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Description

“2-amino-3-(3-phenoxyphenyl)propanoic Acid” is a compound that falls under the category of alpha-amino acids . It contains an amino group, a carboxyl group, and a side chain or R group, which are all attached to the alpha carbon . The R group in this case is a 3-phenoxyphenyl group .


Molecular Structure Analysis

The molecular structure of “2-amino-3-(3-phenoxyphenyl)propanoic Acid” includes an amino group (-NH2), a carboxyl group (-COOH), and a 3-phenoxyphenyl group attached to the alpha carbon . The molecular weight of a similar compound, 2-amino-3-(3-phenoxyphenyl)propanoic acid hydrochloride, is 293.75 .

properties

IUPAC Name

2-amino-3-(3-phenoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c16-14(15(17)18)10-11-5-4-8-13(9-11)19-12-6-2-1-3-7-12/h1-9,14H,10,16H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVEJYSBWVPCQMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-3-(3-phenoxyphenyl)propanoic Acid

Synthesis routes and methods I

Procedure details

On the other hand, trans-4-(t-butoxycarbonylaminomethyl)cyclohexylcarboxylic acid (1.62 g) was dissolved in dry tetrahydrofuran (50 ml) and N,N-dimethylformamide (20 ml), triethylamine (0.96 ml) was added, and a solution of ethyl chlorocarbonate (0.76 g) in dry tetrahydrofuran (2 ml) was added, followed by stirring for 30 minutes. To the solution, the previous hydrochloride (III) and triethylamine (2 ml) was added, and the mixture was stirred under room temperature for 3 hours. Ice-water (200 ml) was added to the reaction mixture, and the precipitated crystalline substance was collected by filtration, thoroughly washed with water, and dried to obtain 2.62 g of N-[trans-4-(t-butoxycarbonylaminomethyl)cyclohexylcarbonyl]-3-phenoxy-DL-phenylalanine 4-acetylanilide (IV). The NMR data did not contradict this result.
Quantity
1.62 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.76 g
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
Name
hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
reactant
Reaction Step Three
[Compound]
Name
Ice water
Quantity
200 mL
Type
reactant
Reaction Step Four
Quantity
0.96 mL
Type
reactant
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

On the other hand, trans-4-(t-butoxycarbonyl)aminomethylcyclohexylcarbonxylic acid (1.62 g) was dissolved in dry tetrahydrofuran (50 ml) and dry N,N-dimethylformamide (20 ml), triethylamine (0.96 ml) was added to the resultant solution and a solution of ethyl chlorocarbonate (0.76 g) in tetrahydrofuran (2 ml) was added to the mixture under ice-cooling, followed by stirring for 30 minutes. To this solution was added the hydrochloride (III) previously obtained and triethylamine (2 ml) was added to the mixture, followed by stirring at room temperature for 3 hours. Ice-water (200 ml) was added to the reaction mixture and the precipitated crystalline substance was collected by filtration, thoroughly washed with water and dried to obtain 2.62 g of N-[trans-4(t-butyloxycarbonyl)aminomethylcyclohexylcarbonyl]-3-phenoxy-DL-phenylalanine 4-acetylanilide (IV) in the form of a white powder. The compound (IV) was confirmed by an NMR analysis.
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0.96 mL
Type
reactant
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.76 g
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
reactant
Reaction Step Four
[Compound]
Name
Ice water
Quantity
200 mL
Type
reactant
Reaction Step Five
Quantity
50 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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